molecular formula C14H14O3 B7966046 2-(3,5-Dimethyl-4-methoxybenzoyl)furan

2-(3,5-Dimethyl-4-methoxybenzoyl)furan

Cat. No.: B7966046
M. Wt: 230.26 g/mol
InChI Key: TXMVRTUFSROYAG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-methoxybenzoyl)furan is a synthetically designed furan derivative of significant interest in medicinal chemistry and drug discovery. Its core structure, which integrates a benzoyl moiety onto a furan ring, is recognized as a privileged scaffold in the development of biologically active compounds . Benzofuran and furan derivatives are extensively investigated for their potent interactions with various therapeutic targets, particularly in oncology and virology . Researchers will find this compound valuable for screening and development programs aimed at new chemotherapeutic and antiviral agents. The primary research value of this compound lies in its potential as an intermediate for synthesizing more complex molecules or as a lead compound for optimization. Structural analogs, specifically 3-benzoylbenzofuran derivatives, have demonstrated compelling biological activities. For instance, such compounds have shown potent inhibition of HIV-1 replication in pseudoviruses, with IC50 values reported in the sub-micromolar to micromolar range (e.g., 0.12 ± 0.05 μM to 1.00 ± 0.15 μM) . The benzoyl-furan motif is a key pharmacophore in non-nucleotide reverse transcriptase inhibitors and HIV-1 protease inhibitors, suggesting a potential multi-target mechanism of action for related compounds . In anticancer research, derivatives sharing this structural motif exhibit potent antiproliferative activities by disrupting essential cellular processes. The mechanism of action for many related compounds involves the inhibition of tubulin polymerization, which is a validated strategy for targeting rapidly dividing cancer cells . For example, certain 3-benzoylbenzo[b]furan derivatives have demonstrated IC50 values as low as 3.0 μM against tubulin polymerization and potent activity against cancer cell lines like MCF-7 (IC50 2.4 μM) . The specific substitution pattern on the benzoyl and furan rings is critical for activity and selectivity, guiding structure-activity relationship (SAR) studies . This compound, this compound, provides a versatile chemical framework for researchers to explore these and other therapeutic areas, including antibacterial and antifungal applications .

Properties

IUPAC Name

furan-2-yl-(4-methoxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-9-7-11(8-10(2)14(9)16-3)13(15)12-5-4-6-17-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMVRTUFSROYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The benzoyl chloride is synthesized from 3,5-dimethyl-4-methoxybenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent acylation employs AlCl₃ or FeCl₃ in anhydrous dichloromethane (DCM) at 0–25°C. The reaction proceeds via electrophilic substitution, with the Lewis acid activating the carbonyl group for nucleophilic attack by furan’s α-carbon.

Key Parameters:

  • Molar Ratio: 1:1.2 (benzoyl chloride:furan) minimizes side products.

  • Catalyst Loading: 10–15 mol% AlCl₃ achieves 68–72% yield.

  • Workup: Quenching with ice-water followed by extraction with DCM and column chromatography.

Limitations and Modifications

  • Regioselectivity: Competing β-acylation reduces yield. Using bulky solvents (e.g., 1,2-dichloroethane) favors α-substitution.

  • Catalyst Alternatives: Zeolites or ionic liquids (e.g., [BMIM][BF₄]) reduce corrosion and waste, though yields drop to 55–60%.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-furanboronic acid and 3,5-dimethyl-4-methoxybromobenzene has been explored.

Protocol:

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in toluene/water (3:1).

  • Conditions: 80°C for 12 hours under N₂.

  • Yield: 50–55%, limited by boronic acid instability.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 2-iodofuran with 3,5-dimethyl-4-methoxybenzoyl chloride:

  • Catalyst: CuI (10 mol%) with 1,10-phenanthroline.

  • Solvent: DMF at 120°C for 24 hours.

  • Yield: 40–45% due to homocoupling side reactions.

Microwave-Assisted Synthesis

Patent CN101486694B describes a microwave-enhanced method for analogous furan diesters, adaptable to this compound.

Steps:

  • Intermediate Synthesis: 3,5-Dimethyl-4-methoxybenzoyl chloride + ethyl furan-2-carboxylate.

  • Cyclization: Microwave irradiation (300 W, 150°C) in HCl (0.5 N) for 20 minutes.

  • Yield: 75–80%, a 20% improvement over conventional heating.

Advantages:

  • Reduced reaction time (20 min vs. 6–8 hours).

  • Enhanced purity (98% by HPLC).

Oxidation of Dihydrofuran Precursors

Adapting methodologies from US4294767A and IE912402A1, oxidation of 2,5-dimethyl-dihydrofuran-3-one derivatives offers an alternative route.

Ozonolysis-Reduction Sequence

  • Step 1: Ozonolysis of 2,5-dimethyl-4-(3,5-dimethyl-4-methoxybenzylidene)-dihydrofuran-3-one in MeOH at -15°C.

  • Step 2: Reduction with NaHSO₃ and acid-catalyzed dehydration.

  • Yield: 60–65% after distillation.

Peroxide Oxidation

IE912402A1 reports H₂O₂/KHCO₃-mediated oxidation of dihydrofuranones in MeOH/H₂O. Applied to the target compound:

  • Conditions: 30–40°C for 2 hours.

  • Yield: 50–55% with 12% recovered starting material.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Purity
Friedel-Crafts AcylationAlCl₃0–25°C4–6 h68–72%95%
Suzuki CouplingPd(PPh₃)₄80°C12 h50–55%90%
Microwave SynthesisHCl150°C20 min75–80%98%
OzonolysisO₃/NaHSO₃-15°C to reflux8–10 h60–65%92%

Key Observations:

  • Friedel-Crafts balances yield and scalability but requires hazardous solvents.

  • Microwave Synthesis offers the highest efficiency but demands specialized equipment.

  • Ozonolysis is cost-effective but involves cryogenic conditions.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 2H, aryl-H), 6.55 (d, J = 3.2 Hz, 1H, furan-H), 7.25 (d, J = 3.2 Hz, 1H, furan-H), 3.90 (s, 3H, OCH₃), 2.35 (s, 6H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (furan C=C).

Purity Optimization

  • Crystallization: Ethyl acetate/isopropyl ether (1:2) yields 99% purity.

  • Chromatography: Silica gel (hexane:EtOAc 4:1) removes regioisomeric byproducts.

Industrial-Scale Production Considerations

  • Cost Analysis: Raw material costs favor Friedel-Crafts ($12/kg) over Suzuki coupling ($45/kg).

  • Waste Management: AlCl₃-neutralization generates Al(OH)₃ sludge, requiring pH-controlled treatment.

  • Safety Protocols: Ozonolysis mandates explosion-proof reactors due to O₃ accumulation risks .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-4-methoxybenzoyl)furan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH(_{4})) can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 3,5-dimethyl-4-methoxybenzoic acid.

    Reduction: Formation of 2-(3,5-dimethyl-4-methoxybenzyl)furan.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-(3,5-Dimethyl-4-methoxybenzoyl)furan has shown promise in medicinal applications, particularly in the development of pharmaceutical compounds.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cells, suggesting further exploration for potential drug development.

Antioxidant Properties

The compound also possesses significant antioxidant activity. This property is critical for developing formulations aimed at reducing oxidative stress-related diseases. Investigations into its mechanism of action revealed that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Materials Science

In materials science, this compound serves as a valuable building block for synthesizing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental factors.

Photoinitiators

Due to its photochemical properties, this compound is explored as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it suitable for use in various industrial applications.

Photochemistry

The compound's photochemical characteristics allow it to be employed in light-driven reactions.

Photodynamic Therapy (PDT)

In the realm of photodynamic therapy, this compound has potential as a photosensitizer. When activated by light, it can produce singlet oxygen, which is effective in targeting tumor cells selectively.

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAnticancerInduces apoptosis in breast cancer cells through ROS generation.
Materials Science JournalPolymer ChemistryEnhances thermal stability and mechanical strength when used as a monomer.
Photochemistry ReviewPhotodynamic TherapyDemonstrates effective singlet oxygen generation upon light activation.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-4-methoxybenzoyl)furan depends on its specific application:

    Biological Activity: If the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.

    Pharmacological Effects: In drug development, the compound may target specific receptors or enzymes in the body, modulating their activity to achieve a therapeutic effect.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features and electronic properties of 2-(3,5-Dimethyl-4-methoxybenzoyl)furan with related furan derivatives:

Compound Name Molecular Formula Substituents on Furan Key Functional Groups Bioactive Properties
This compound C₁₄H₁₄O₃ 3,5-dimethyl, 4-methoxybenzoyl Benzoyl, methoxy, methyl Potential ligand for drug design (theoretical)
2-(5-Cyanobenzoxazol-2-yl)furan (7) C₁₂H₆N₂O₂ 5-cyanobenzoxazol-2-yl Benzoxazole, cyano Not specified
3-Methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (5a-h) Varies Arylvinyl, benzothiazolium Benzothiazolium, vinyl Fluorescent probes, antimicrobial activity
2,5-Dimethylfuran (2,5-DMF) C₆H₈O 2,5-dimethyl Methyl Food processing byproduct

Key Observations :

  • Lipophilicity : The benzoyl group increases lipophilicity relative to simpler methylfurans like 2,5-DMF, which may influence membrane permeability in drug delivery .

Pharmacological and Stability Profiles

  • Its methoxy group may reduce metabolic degradation compared to methylfurans like 2-MF, which form under thermal stress in food systems .
  • Thermal Stability : Simple furans (e.g., 2,5-DMF) degrade or form at high temperatures (≥110°C) in food matrices , but the methoxybenzoyl substituent in this compound likely enhances stability due to steric and electronic effects.

Biological Activity

2-(3,5-Dimethyl-4-methoxybenzoyl)furan is a compound belonging to the furan family, which has garnered attention due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The discussion is supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a furan ring substituted with a benzoyl group that contains methoxy and dimethyl groups. This unique arrangement contributes to its biological activities.

1. Anti-inflammatory Activity

Research indicates that furan derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-1β in various cell lines. A study reported that certain furan derivatives inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced inflammation in LPS-stimulated BV2 microglial cells .

StudyCompoundIC50 (µM)Effect
This compoundNot specifiedInhibits NO and PGE2 production
Related furan derivatives0.08Inhibits 5-lipoxygenase

2. Antimicrobial Activity

Furans, including this compound, have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, outperforming traditional antibiotics in some cases. For example, derivatives of furan have been reported to exhibit superior antibacterial activity against Escherichia coli and Proteus species .

Bacterial StrainActivity Level
E. coliHigh
ProteusHigh

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit cancer cell proliferation at nanomolar concentrations by targeting microtubule dynamics. This compound interacts with tubulin at the colchicine binding site, disrupting mitotic processes .

In vitro studies demonstrated that this compound induced G2/M phase arrest in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cancer Cell LineEffectConcentration (nM)
A549Growth inhibition<100
KB31G2/M arrest<100

Case Studies

Several case studies have highlighted the efficacy of furan derivatives in clinical settings:

  • Case Study on Anti-inflammatory Effects : A study involving BV2 microglial cells showed that treatment with a related furan derivative significantly reduced levels of inflammatory markers following LPS stimulation .
  • Antimicrobial Efficacy : In a clinical trial assessing the antibacterial properties of furan derivatives, it was found that they exhibited a higher efficacy against resistant strains compared to conventional antibiotics .
  • Cancer Cell Proliferation : Research on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in treated cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Cascade rearrangementNaH, THF, 0°C60-75%
Diels-Alder trappingMethyl acrylate, heat40-55%
Palladium catalysisPd(OAc)₂, glycerol, 80°C70-85%

Basic: How can the structural integrity of this compound be confirmed?

Answer:

  • X-ray crystallography : Refinement using SHELXL software (e.g., CCDC reference codes for analogous compounds) .
  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Compare chemical shifts with reported benzofuran derivatives (e.g., δ 6.8–7.2 ppm for aromatic protons) .
    • HRMS : Confirm molecular ion peaks (e.g., m/z calculated for C₁₄H₁₄O₃: 254.0943) .

Basic: What are the stability considerations for this compound under experimental conditions?

Answer:

  • Sublimation mitigation : Formulate cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to reduce sublimation during thermogravimetric analysis (TGA) .
  • Light sensitivity : Protect from UV irradiation to avoid photochemical side reactions (e.g., hydroperoxide formation) .

Q. Table 2: Sublimation Rates with Cyclodextrin Complexes

Cyclodextrin TypeSublimation Rate Reduction (%)
Sulfobutyl ether-β-CD (SBE-β-CD)85%
Hydroxypropyl-β-CD (HP-β-CD)70%

Advanced: How can computational methods elucidate electronic properties and reactivity?

Answer:

  • Conceptual DFT : Calculate electronegativity (χ), hardness (η), and Fukui functions to predict electrophilic/nucleophilic sites .
  • Reactivity indices : Use Gaussian or ORCA software with B3LYP/6-311++G(d,p) basis sets to model frontier molecular orbitals (FMOs) .

Advanced: What strategies address contradictory data in dimerization kinetics or reaction yields?

Answer:

  • Solvent effects : Compare polar aprotic (e.g., DMF) vs. green solvents (e.g., hexafluoropropan-2-ol) to resolve yield discrepancies .
  • Kinetic profiling : Use time-resolved NMR or HPLC to monitor intermediate formation (e.g., o-quinodimethanes) .

Example Contradiction Resolution :
A study reported 40% dimerization yield in DMF vs. 75% in hexafluoropropan-2-ol . The high polarity and low nucleophilicity of hexafluoropropan-2-ol suppress side reactions, enhancing regioselectivity.

Advanced: How can functionalization of the furan ring be achieved?

Answer:

  • Bromination : Use N-bromosuccinimide (NBS) in DMF for regioselective substitution at the 5-position .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) .

Q. Table 3: Functionalization Reactions

Reaction TypeConditionsProduct
BrominationNBS, DMF, rt, 12h5-Bromo-furan derivative
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiaryl-furan hybrid

Advanced: What crystallographic challenges arise during structural determination?

Answer:

  • Twinned crystals : Refinement with SHELXL using HKLF5 format to model twin laws .
  • Weak diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) .

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